![molecular formula C11H9ClN2O B1451186 2-(2-Aminopyridin-4-yl)-4-chlorophenol CAS No. 1235406-61-7](/img/structure/B1451186.png)
2-(2-Aminopyridin-4-yl)-4-chlorophenol
Overview
Description
The compound “2-(2-Aminopyridin-4-yl)-4-chlorophenol” likely belongs to the class of organic compounds known as aminopyridines and derivatives. These are organic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-(2-Aminopyridin-4-yl)-4-chlorophenol” are not available, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
The chemical reactions of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure and the conditions under which it is used. Aminopyridines, in general, can participate in a variety of chemical reactions, including substitution reactions, redox reactions, and complexation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure. Aminopyridines are generally soluble in organic solvents and can form salts with acids .
Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as 2-(pyridin-2-yl) pyrimidine derivatives, have been found to exhibit a wide range of pharmacological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Anticancer Activity
Compounds possessing pyridine and urea moieties have been reported in many of the currently available anticancer agents . A rational design approach was employed to create hybrid small molecules combining urea and pyridine . These synthesized compounds underwent in vitro testing against breast and colon cancer cell lines, revealing potent submicromolar anticancer activity . Compound 8a, specifically, exhibited an impressive GI50 value of 0.06 μM against the MCF7 cancer cell line, while compound 8h displayed the highest cytotoxic activity against the HCT116 cell line, with a GI50 of 0.33 ± 0.042 μM . Notably, compounds 8a, 8h, and 8i demonstrated excellent safety profiles when tested on normal cells .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would likely involve further exploration of its synthesis, properties, and potential applications. Aminopyridines and their derivatives are of interest in a variety of fields, including medicinal chemistry, materials science, and chemical biology .
properties
IUPAC Name |
2-(2-aminopyridin-4-yl)-4-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIKZIZIIZHKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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